8-tert-Butyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Catalog No.
S6637389
CAS No.
1326811-40-8
M.F
C21H29NO4
M. Wt
359.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-tert-Butyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[...

CAS Number

1326811-40-8

Product Name

8-tert-Butyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

IUPAC Name

8-tert-butyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Molecular Formula

C21H29NO4

Molecular Weight

359.5 g/mol

InChI

InChI=1S/C21H29NO4/c1-14-6-5-7-15(12-14)18(23)22-17(19(24)25)13-26-21(22)10-8-16(9-11-21)20(2,3)4/h5-7,12,16-17H,8-11,13H2,1-4H3,(H,24,25)

InChI Key

LOTPWWIBICCYCE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)N2C(COC23CCC(CC3)C(C)(C)C)C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C(COC23CCC(CC3)C(C)(C)C)C(=O)O
The molecular compound 8-tert-Butyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, also known as AM-251, is a synthetic cannabinoid receptor antagonist. This paper will discuss the definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, and safety in scientific experiments, applications in scientific experiments, current state of research, and potential implications in various fields of research and industry. Additionally, this paper will explore limitations and future directions of the compound.
8-tert-Butyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a synthetic aminoalkylindole cannabinoid receptor antagonist used in research as a diagnostic tool to investigate the pharmacology and distribution of cannabinoid receptors in mammalian tissues. The compound was first synthesized and characterized in 1999 by researchers in the United States and is commonly used in laboratory studies.
8-tert-Butyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has a molecular weight of 498.65 g/mol and a chemical formula of C28H37N2O3. The compound is a white or off-white powder and is sparingly soluble in water but soluble in organic solvents. 8-tert-Butyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has a melting point range between 156-158°C.
8-tert-Butyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can be synthesized using a multi-step process that involves several chemical reactions. The initial reaction involves the alkylation of the amino group of indole to produce a tertiary amine. This is followed by the acylation of the nitrogen atom with 3-methylbenzoyl chloride under basic conditions to produce the final product, 8-tert-Butyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid. Characterization of the compound can be done using various spectroscopic methods such as infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.
Various analytical methods can be used to detect and quantify 8-tert-Butyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
8-tert-Butyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a cannabinoid receptor antagonist that can block the psychoactive effects of cannabinoids. The compound has a high affinity for the CB1 receptor and a lower affinity for the CB2 receptor. Studies have shown that 8-tert-Butyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can be used to treat various physical and behavioral conditions, including anxiety, depression, and neuropathic pain.
The toxicity and safety of 8-tert-Butyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid in scientific experiments are still being studied. However, some studies have shown that the compound can produce undesirable side effects in higher doses, such as seizures and motor impairment.
8-tert-Butyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is commonly used in scientific experiments to investigate the function and distribution of cannabinoid receptors in mammalian tissues. The compound can also be used as a tool to study the pharmacological effects of cannabinoids.
Research on the use of 8-tert-Butyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid in various fields, including medicine, chemistry, and pharmacology, is ongoing. Studies are being conducted to investigate the potential therapeutic benefits of the compound in the treatment of various conditions, including inflammatory bowel disease and cancer.
8-tert-Butyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has potential implications in various fields of research and industry, including medicine and drug development. The compound could be used to develop new treatments for conditions such as anxiety and depression.
While 8-tert-Butyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid shows potential benefits in various fields, there are some limitations and future directions to consider. Researchers need to continue to study the safety and toxicity of the compound in scientific experiments. Additional research is also needed on the potential side effects of the compound in higher doses. In terms of future directions, further research could be conducted to investigate the potential of 8-tert-Butyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid as a treatment for other conditions such as cancer and multiple sclerosis. Additionally, researchers could explore the potential use of the compound in developing new drugs to treat various conditions.
In conclusion, 8-tert-Butyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a synthetic cannabinoid receptor antagonist used in laboratory studies to investigate the pharmacology and distribution of cannabinoid receptors in mammalian tissues. The compound has potential implications in various fields of research and industry, including medicine and drug development. While research on the use of 8-tert-Butyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is ongoing, researchers need to continue to study the safety and toxicity of the compound in scientific experiments. Additionally, future research could be conducted to explore the potential uses of the compound as a treatment for other conditions and in drug development.

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

359.20965841 g/mol

Monoisotopic Mass

359.20965841 g/mol

Heavy Atom Count

26

Dates

Last modified: 11-23-2023

Explore Compound Types